molecular formula C19H23NO5S B2526442 6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798542-33-2

6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2526442
CAS No.: 1798542-33-2
M. Wt: 377.46
InChI Key: YXWBTZGUQDGJFG-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyranone ring fused with a piperidine moiety, which is further substituted with a phenethylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenethylsulfonyl Group: The phenethylsulfonyl group can be introduced via sulfonylation reactions using phenethylsulfonyl chloride and a suitable base.

    Formation of the Pyranone Ring: The pyranone ring can be formed through cyclization reactions involving appropriate precursors and catalysts.

    Final Coupling Reaction: The final step involves coupling the piperidine and pyranone moieties under suitable reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-6-methyl-4H-pyrano[3,2-c]quinolin-5(6H)-one: A similar compound with a pyranone ring fused to a quinoline moiety.

    Pyrazolo[3,4-b]pyridine derivatives: Compounds with a similar heterocyclic structure and potential biological activities.

Uniqueness

6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to its specific substitution pattern and the presence of both piperidine and pyranone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methyl-4-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-15-13-18(14-19(21)24-15)25-17-7-10-20(11-8-17)26(22,23)12-9-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBTZGUQDGJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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